molecular formula C30H46O2 B12388979 (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol

Cat. No.: B12388979
M. Wt: 438.7 g/mol
InChI Key: HHEQQOPNAFJOFV-JIWFCYCQSA-N
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Description

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol is a cucurbitane-type triterpenoid compound. Cucurbitane-type triterpenoids are a class of chemical compounds that are primarily found in plants belonging to the Cucurbitaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:

    Formation of the Cucurbitane Skeleton: This step involves the cyclization of a linear precursor to form the cucurbitane skeleton. This can be achieved through various cyclization reactions, such as Diels-Alder reactions or intramolecular aldol condensations.

    Formation of the Triene System: The triene system can be introduced through dehydrogenation reactions using reagents such as palladium on carbon (Pd/C) or selenium dioxide (SeO2).

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants of the Cucurbitaceae family. The extraction process typically involves the following steps:

    Plant Material Collection: The plant material is collected and dried.

    Extraction: The dried plant material is extracted using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol has various scientific research applications, including:

    Chemistry: The compound is used as a starting material for the synthesis of other cucurbitane-type triterpenoids and their derivatives.

    Biology: The compound is studied for its biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and inflammatory disorders.

    Industry: The compound is used in the development of natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Anti-inflammatory: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

    Anti-diabetic: The compound may enhance insulin sensitivity and glucose uptake by activating pathways such as the AMP-activated protein kinase (AMPK) pathway.

    Anti-cancer: The compound may induce apoptosis (programmed cell death) in cancer cells by activating pathways such as the p53 pathway and inhibiting pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol can be compared with other similar cucurbitane-type triterpenoids, such as:

    Goyaglycoside d: Similar in structure but contains additional methoxy groups.

    Charantoside L: Similar in structure but contains additional glycoside groups.

Uniqueness

    Structural Features: The presence of the epoxy group at the 5b,19 positions and the triene system at the 6,23,25(26) positions make this compound unique among cucurbitane-type triterpenoids.

    Biological Activities: The compound exhibits a unique combination of anti-inflammatory, anti-diabetic, and anti-cancer activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

InChI

InChI=1S/C30H46O2/c1-20(2)9-8-10-21(3)22-13-15-28(7)23-14-16-30-24(11-12-25(31)26(30,4)5)29(23,19-32-30)18-17-27(22,28)6/h8-9,14,16,21-25,31H,1,10-13,15,17-19H2,2-7H3/b9-8+/t21-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1

InChI Key

HHEQQOPNAFJOFV-JIWFCYCQSA-N

Isomeric SMILES

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C

Canonical SMILES

CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C

Origin of Product

United States

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